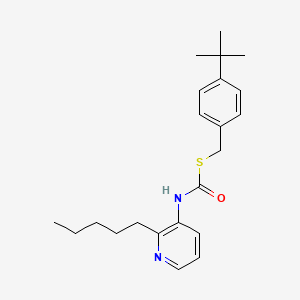

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester

Description

Properties

CAS No. |

51308-67-9 |

|---|---|

Molecular Formula |

C22H30N2OS |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

S-[(4-tert-butylphenyl)methyl] N-(2-pentylpyridin-3-yl)carbamothioate |

InChI |

InChI=1S/C22H30N2OS/c1-5-6-7-9-19-20(10-8-15-23-19)24-21(25)26-16-17-11-13-18(14-12-17)22(2,3)4/h8,10-15H,5-7,9,16H2,1-4H3,(H,24,25) |

InChI Key |

SGYXPSALCIISLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinyl carbonimidothioic acid with an appropriate alcohol (such as pentanol) in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation, crystallization, or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonimidothioic acid group to amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amines.

Scientific Research Applications

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Esters with Varying Alkyl Chains

The compound belongs to a family of carbonimidothioic acid esters differing in the alkyl chain length of the ester moiety. Key analogs include:

Key Observations :

- Solubility Trends : Longer alkyl chains (e.g., pentyl) likely reduce aqueous solubility compared to shorter chains (ethyl, propyl) due to increased hydrophobicity.

- Toxicity : The O-pentyl ester’s moderate toxicity (LD₅₀ >1 g/kg) suggests alkyl chain length may influence metabolic pathways or bioavailability .

Substituent Variations on the Aromatic Ring

Chlorinated Phenyl Derivatives

Compounds with chlorine substituents exhibit distinct properties:

Key Observations :

Sulfur-Containing Analogs

A sulfur-rich analog, Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl 1-methylpropyl ester (CID 3039812), differs in sulfur atom count:

| Property | Target Compound | CID 3039812 |

|---|---|---|

| Molecular Formula | C₂₂H₃₀N₂OS | C₂₁H₂₈N₂S₂ |

| Sulfur Atoms | 1 (thioester) | 2 (dithioester) |

| Key Functional Groups | O-pentyl ester | 1-methylpropyl ester |

Key Observations :

- Reactivity: The dithioester in CID 3039812 may exhibit higher nucleophilicity or altered decomposition pathways (e.g., increased SOₓ emissions) compared to the monothioester target compound .

- Molecular Weight : Reduced molecular weight (356.56 vs. 370.60) due to fewer carbon atoms and additional sulfur.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.